2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10(2)19-14(8-11(3)18-19)17-15(20)9-12-4-6-13(16)7-5-12/h4-8,10H,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKBVMAJEJGMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Data: Limited evidence on the target compound’s activity necessitates further studies, drawing parallels to Fipronil derivatives () or antiproliferative agents ().
- Structure-Activity Relationship (SAR) : Substituting the pyrazole with benzothiazole () or adding fluorinated groups () could optimize target selectivity or potency.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Pyrazole Core Formation : Cyclization of hydrazine derivatives with ketones (e.g., cyclopropyl hydrazine + fluorophenyl ketone) under acidic/basic conditions .
Acetamide Coupling : Reacting the pyrazole intermediate with 2-(4-fluorophenyl)acetic acid derivatives using coupling agents like EDCI/HOBt or DCC.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrazole protons at δ 6.0–6.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 346.17) .
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1650–1700 cm and NH bending at ~1550 cm .
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystallizable) .
Q. How is the compound’s initial biological activity screened in medicinal chemistry research?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric assays.
- Antimicrobial Screening : Broth microdilution (MIC values) against S. aureus or E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Data Interpretation : Compare activity to positive controls (e.g., doxorubicin) and validate with dose-response curves .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalyst Screening : Test Zeolite Y-H or palladium catalysts for coupling efficiency .
- Computational Design : Apply quantum mechanics (e.g., DFT) to predict optimal reaction pathways and transition states .
Validation : Use DoE (Design of Experiments) to analyze temperature, solvent, and catalyst interactions .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
- Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives from rapid degradation .
- Structural Analog Comparison : Compare with fluorophenyl-pyrazole derivatives (e.g., 2-(4-fluorophenyl)-N-(3-chlorophenyl)acetamide) to identify SAR trends .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB ID 1M17) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with Lys721 in EGFR) .
Validation : Cross-check with mutagenesis studies (e.g., alanine scanning) .
Q. What methods enable regioselective modification of the pyrazole ring for SAR studies?
- Methodological Answer :
- Directed C-H Functionalization : Use Pd(OAc) with directing groups (e.g., pyridinyl) to install substituents at specific positions .
- Protecting Group Strategy : Temporarily block reactive sites (e.g., NH with Boc groups) during halogenation or alkylation .
Validation : Monitor regiochemistry via NOESY NMR or X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
